molecular formula C16H13ClN2OS2 B5751885 2-chloro-N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)benzamide

2-chloro-N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B5751885
M. Wt: 348.9 g/mol
InChI Key: RMWODMGXTCMSLB-UHFFFAOYSA-N
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Description

2-chloro-N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)benzamide is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, it targets the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. Inhibition of this enzyme disrupts cell wall formation, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)benzamide stands out due to its unique combination of substituents, which confer specific biological activities and chemical reactivity.

Properties

IUPAC Name

2-chloro-N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-2-21-16-19-13-8-7-10(9-14(13)22-16)18-15(20)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWODMGXTCMSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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